molecular formula C12H14F3N3O4 B6245830 ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, trifluoroacetic acid CAS No. 2408957-89-9

ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, trifluoroacetic acid

Cat. No. B6245830
CAS RN: 2408957-89-9
M. Wt: 321.3
InChI Key:
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Description

Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, trifluoroacetic acid is a chemical compound with the CAS Number: 2408957-89-9 . It has a molecular weight of 321.26 . The IUPAC name for this compound is ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate 2,2,2-trifluoroacetate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N3O2.C2HF3O2/c1-2-15-10(14)8-5-12-9(13-6-8)7-3-11-4-7;3-2(4,5)1(6)7/h5-7,11H,2-4H2,1H3;(H,6,7) . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of neuroprotection and anti-neuroinflammatory activity . The compounds showed promising neuroprotective and anti-inflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, trifluoroacetic acid involves the reaction of ethyl 2-(bromomethyl)pyrimidine-5-carboxylate with azetidine in the presence of a base, followed by treatment with trifluoroacetic acid to obtain the final product.", "Starting Materials": [ "Ethyl 2-(bromomethyl)pyrimidine-5-carboxylate", "Azetidine", "Base", "Trifluoroacetic acid" ], "Reaction": [ "Step 1: Ethyl 2-(bromomethyl)pyrimidine-5-carboxylate is reacted with azetidine in the presence of a base to form ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate.", "Step 2: The resulting product is treated with trifluoroacetic acid to obtain ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, trifluoroacetic acid." ] }

CAS RN

2408957-89-9

Molecular Formula

C12H14F3N3O4

Molecular Weight

321.3

Purity

95

Origin of Product

United States

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